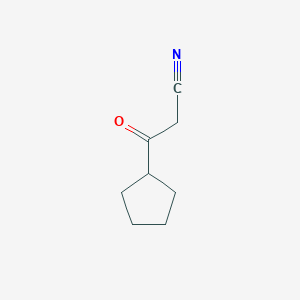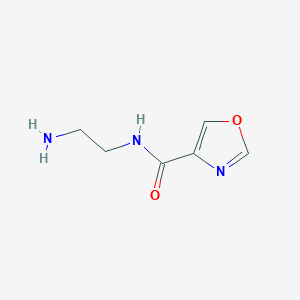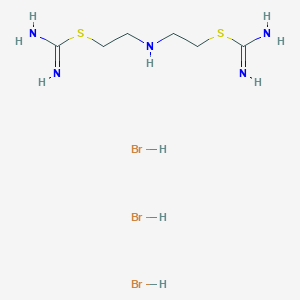
Thiophene, 2,5-dihydro-2-methyl-4-(1-methylethyl)-, 1,1-dioxide (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene, 2,5-dihydro-2-methyl-4-(1-methylethyl)-, 1,1-dioxide (9CI) is a heterocyclic organic compound with a molecular formula of C8H13O2S. It is commonly known as sulcotrione and is used as a herbicide for weed control in maize, sorghum, and sugarcane. Sulcotrione is a member of the triketone herbicide family and is known for its high efficiency and selectivity.
作用機序
Sulcotrione works by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for the biosynthesis of carotenoids and plastoquinone in plants. This leads to the disruption of the photosynthetic process in plants, ultimately resulting in their death.
生化学的および生理学的効果
Sulcotrione has been shown to have low toxicity in mammals and is considered safe for use in agriculture. However, studies have shown that sulcotrione can cause oxidative stress and damage to liver and kidney cells in rats when administered at high doses.
実験室実験の利点と制限
Sulcotrione is a useful tool for studying the role of HPPD in plants and the effects of photosynthetic disruption. However, its use is limited to plant studies and cannot be used in other biological systems.
将来の方向性
1. Development of sulcotrione derivatives with improved selectivity and efficacy.
2. Investigation of the potential use of sulcotrione in combination with other herbicides for weed control.
3. Study of the molecular mechanisms underlying sulcotrione-induced apoptosis in cancer cells.
4. Investigation of the potential use of sulcotrione as an antimicrobial agent in clinical settings.
合成法
Sulcotrione is synthesized using a multi-step process that involves the reaction of 2,4-pentanedione with thiophene-2-carbaldehyde. The resulting product is then treated with isopropylmagnesium bromide, followed by oxidation with hydrogen peroxide to yield sulcotrione.
科学的研究の応用
Sulcotrione has been extensively studied for its potential applications in various scientific fields. It has been shown to have significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Sulcotrione has also been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.
特性
CAS番号 |
104664-76-8 |
|---|---|
製品名 |
Thiophene, 2,5-dihydro-2-methyl-4-(1-methylethyl)-, 1,1-dioxide (9CI) |
分子式 |
C8H14O2S |
分子量 |
174.26 g/mol |
IUPAC名 |
2-methyl-4-propan-2-yl-2,5-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C8H14O2S/c1-6(2)8-4-7(3)11(9,10)5-8/h4,6-7H,5H2,1-3H3 |
InChIキー |
VRHBQKTUUXQODU-UHFFFAOYSA-N |
SMILES |
CC1C=C(CS1(=O)=O)C(C)C |
正規SMILES |
CC1C=C(CS1(=O)=O)C(C)C |
同義語 |
Thiophene, 2,5-dihydro-2-methyl-4-(1-methylethyl)-, 1,1-dioxide (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B9429.png)
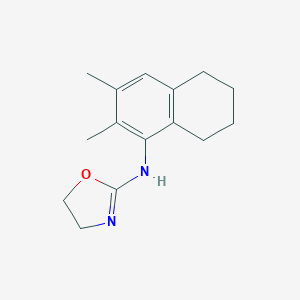
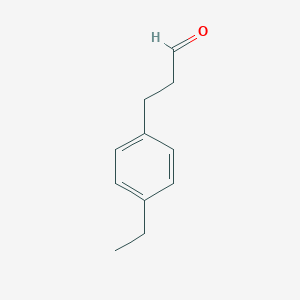
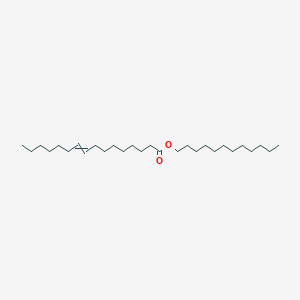
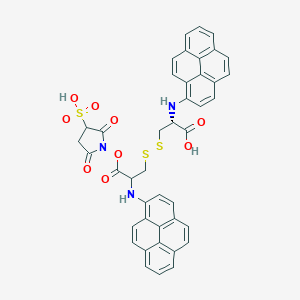
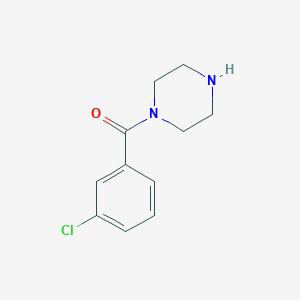
![2-[(Decylamino)methyl]phenol](/img/structure/B9443.png)
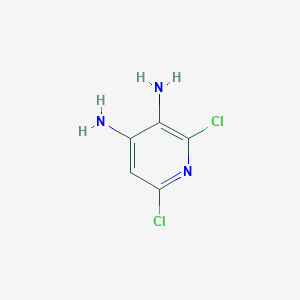
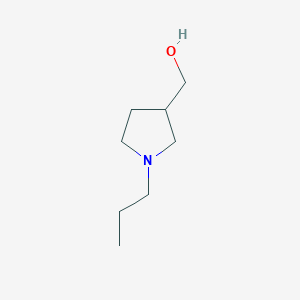
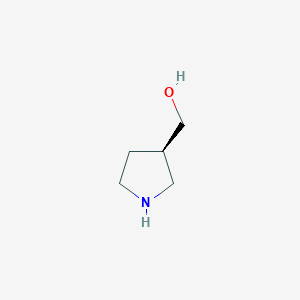
![1,2,2-Trimethyl-3-[(2-oxothiolan-3-yl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B9448.png)
